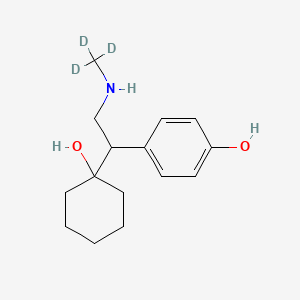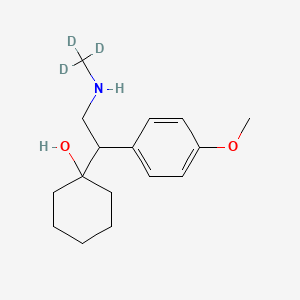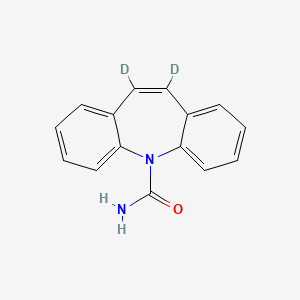
Carbamazepine-d2 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamazepine-d2 (Major) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms replace hydrogen atoms in the molecule, which can alter its pharmacokinetic properties, potentially leading to improved stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbamazepine-d2 (Major) can be synthesized through the deuteration of carbamazepine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, carbamazepine can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration.
Industrial Production Methods: In industrial settings, the production of carbamazepine-d2 (Major) typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamazepine-d2 (Major) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Carbamazepine-d2 can be oxidized to form carbamazepine-10,11-epoxide-d2, a pharmacologically active metabolite.
Reduction: Reduction reactions can convert carbamazepine-d2 to its reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the carbamazepine-d2 molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carbamazepine-10,11-epoxide-d2.
Reduction: Reduced forms of carbamazepine-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamazepine-d2 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of carbamazepine.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of carbamazepine.
Medicine: Utilized in clinical research to explore its efficacy and safety in treating epilepsy and bipolar disorder.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic effects of carbamazepine.
Mécanisme D'action
Carbamazepine-d2 (Major) exerts its effects by inhibiting voltage-gated sodium channels in neurons, which stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. This action helps to control seizures and stabilize mood in patients with bipolar disorder. The deuterium atoms in carbamazepine-d2 may enhance its metabolic stability, potentially leading to prolonged therapeutic effects.
Comparaison Avec Des Composés Similaires
Carbamazepine: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog of carbamazepine with a similar mechanism of action but different metabolic pathways.
Eslicarbazepine Acetate: Another analog with improved pharmacokinetic properties and fewer side effects.
Uniqueness: Carbamazepine-d2 (Major) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated carbamazepine. This can lead to better therapeutic outcomes and reduced side effects in clinical applications.
Propriétés
IUPAC Name |
5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPTBGBLSHEPO-QDRJLNDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701340028 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189902-21-3 |
Source


|
| Record name | Carbamazepine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does the form of Carbamazepine affect its potential to harm teeth?
A1: While this specific study [] doesn't directly compare different formulations of Carbamazepine, it highlights that the liquid oral suspension of Carbamazepine, often prescribed for children, exhibited potential for dental erosion. The study found alterations in bovine enamel structure after exposure to the liquid medication, suggesting a risk for human teeth as well. Further research comparing various formulations (e.g., tablets, extended-release capsules) is needed to fully understand if and how formulation impacts the risk of dental erosion.
Q2: What properties of liquid Carbamazepine contribute to its potential to damage tooth enamel?
A2: The research [] examined several physicochemical properties of liquid Carbamazepine that likely contribute to its erosive potential:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
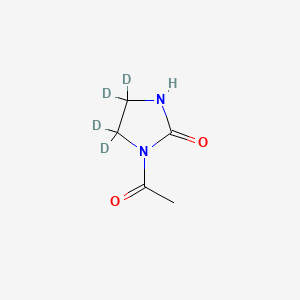

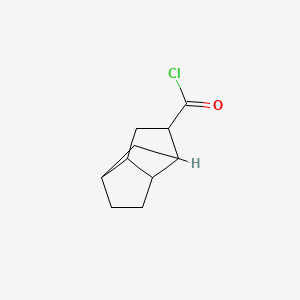
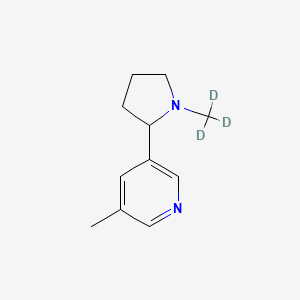
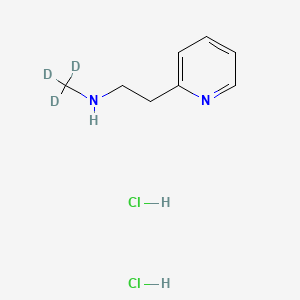
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
